molecular formula C12H18N2S B3073027 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1017184-56-3

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B3073027
CAS No.: 1017184-56-3
M. Wt: 222.35 g/mol
InChI Key: PNQVNSYQUPHCMF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound that features a piperidine ring fused to a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

The primary targets of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole are currently under investigation . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .

Pharmacokinetics

It has been noted that certain substitutions in related compounds can significantly increase microsomal stability .

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. Some piperidine derivatives have been found to show significant inhibitory bioactivity in certain cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of piperidine derivatives, is known to be influenced by the choice of boron reagents and the reaction conditions .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter breakdown . Additionally, it can bind to G-protein coupled receptors, modulating signal transduction processes . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme kinetics and receptor pharmacology.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and hormones . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In cellular metabolism, it affects the activity of key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects make it a valuable compound for research in neurobiology and endocrinology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These molecular mechanisms provide insights into how this compound can be used to modulate biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cognitive function and memory by modulating neurotransmitter levels . At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzothiazole
  • 4,5,6,7-Tetrahydro-1,3-benzothiazole
  • 2-(Piperidin-4-yl)-1,3-benzothiazole

Uniqueness

2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both the piperidine and tetrahydrobenzothiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-piperidin-4-yl-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h9,13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQVNSYQUPHCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
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2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
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2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
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2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 5
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 6
2-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole

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